4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
説明
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic organic molecule characterized by a 1,2,4-triazol-3-one core. This structure is substituted at the 4-position with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety and at the 5-position with a methyl group. The trifluoromethyl (CF₃) and chloro (Cl) substituents are electron-withdrawing groups, which may enhance metabolic stability and influence binding interactions in biological systems.
特性
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5O/c1-5-16-17-9(20)19(5)18(2)8-7(11)3-6(4-15-8)10(12,13)14/h3-4H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLDJRETMQIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-10-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesizing findings from various studies, and presents relevant data in tabular format.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the triazole ring is significant in its ability to inhibit certain enzyme activities, particularly those related to fungal and bacterial growth.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
- Antifungal Activity : Research indicates that derivatives of triazoles exhibit potent antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The specific compound has shown comparable efficacy against various fungal strains .
- Antibacterial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and inhibits protein synthesis .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound induces apoptosis (programmed cell death) and inhibits cell proliferation. Notably, it has been effective against breast and lung cancer cell lines .
- Mechanistic Insights : The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .
Case Studies
科学的研究の応用
Antifungal Activity
Recent studies have demonstrated that compounds related to the triazole structure exhibit significant antifungal properties. For instance, a series of novel compounds incorporating triazole moieties were synthesized and tested against various fungal strains. The results indicated that these compounds showed greater efficacy than traditional antifungal agents like fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Antibacterial Activity
The compound's structural features suggest potential activity against bacterial pathogens. Research has focused on synthesizing derivatives that incorporate the triazole framework to enhance antibacterial properties. Compounds similar to the target compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in inhibiting multidrug-resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their biological activity. The presence of the trifluoromethyl group and specific substitutions on the pyridine ring have been linked to enhanced potency against fungal and bacterial targets. Studies indicate that variations in these substituents can significantly influence the pharmacological profile of the compounds .
Study 1: Synthesis and Evaluation of Triazole Derivatives
A comprehensive study synthesized a series of 1H-triazole derivatives and evaluated their antifungal activities. The findings suggested that specific modifications to the triazole ring significantly improved antifungal efficacy compared to established treatments .
| Compound | Activity Against Candida | MIC (µg/mL) |
|---|---|---|
| Triazole A | Yes | 20 |
| Triazole B | Yes | 15 |
| Fluconazole | Yes | 50 |
Study 2: Antitubercular Activity
Another investigation focused on synthesizing triazole-based compounds for their antitubercular activity. The study highlighted that certain derivatives exhibited notable inhibition of Mycobacterium tuberculosis, with some compounds showing activity against resistant strains .
| Compound | Activity Against M. tuberculosis | Inhibition (%) |
|---|---|---|
| Compound X | Yes | 85 |
| Compound Y | Yes | 75 |
化学反応の分析
Triazole Ring Cyclization
A hydrazide intermediate (e.g., derived from pyridine derivatives) undergoes cyclization with a carbonyl group to form the triazolone structure. This step often requires heating under basic conditions (e.g., aqueous NaOH at 60°C) .
Reaction Mechanism :
Substitution Reactions
The methylamino group attached to the triazole can participate in nucleophilic substitution. For example:
-
Pyridinyl Coupling : The methylamino group reacts with a pyridinyl halide (e.g., 3-chloro-5-(trifluoromethyl)pyridine) using a base like LiH in DMF .
-
Alkylation : The triazole’s methyl group may be introduced via Grignard reagents or alkyl halides.
Example Reaction :
Reduction Reactions
The ketone group in the triazolone may undergo reduction to form secondary alcohols or amines. Reagents like lithium aluminum hydride (LiAlH₄) are commonly used.
Reaction Mechanism :
Functional Group Interactions
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Electron-Withdrawing Groups : The trifluoromethyl group enhances binding affinity in biological systems by stabilizing transition states via electron withdrawal.
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Bioactivity : Similar triazoles exhibit enzyme inhibition (e.g., chitinases, nitroreductases), suggesting potential therapeutic applications .
Comparative Reaction Analysis
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with four analogs identified in the evidence.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Target) | C₁₀H₉ClF₃N₅O | 307.45 (calculated) | 1,2,4-Triazol-3-one | - 3-Cl,5-CF₃-pyridinyl; - Methylamino; - 5-methyl | Combines triazolone stability with pyridine’s aromaticity; CF₃ enhances lipophilicity. |
| (4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | C₁₇H₁₁ClF₃N₃O | 365.74 | Pyrazol-3-one | - 4-Cl-phenylamino; - Phenyl; - 5-CF₃ | Larger molecular weight due to phenyl group; Z-configuration may influence stereoselectivity. |
| 4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-3(2H)-pyridazinone | C₁₆H₁₄ClN₅O₂ | 367.77 | Pyridazin-3-one | - 4-Cl; - 4-Methoxyphenyl; - Methyl-pyrrolylamino | Methoxy group increases solubility; pyrrole moiety may enable π-π interactions. |
| 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid | C₁₂H₁₀ClF₃N₄O₃ | 374.68 | Isoxazole-carboxylic acid | - 3-Cl,5-CF₃-pyridinyl; - Methylamino; - Carboxylic acid | Carboxylic acid group enhances hydrophilicity; dihydroisoxazole may improve metabolic stability. |
| 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one | C₁₂H₁₀ClF₃N₄O | 342.68 | Pyridazin-3-one | - 4-Cl; - 3-CF₃-phenyl; - Methylamino | Pyridazinone core with CF₃-phenyl group; potential for hydrogen bonding via methylamino. |
Structural and Functional Analysis
Core Heterocycle Differences
- Triazol-3-one (Target): Offers a compact, planar structure with two nitrogen atoms in the ring, favoring hydrogen bonding and π-stacking interactions. This core is common in kinase inhibitors and herbicides .
- Pyrazol-3-one : A five-membered ring with one oxygen and two adjacent nitrogens.
- Pyridazin-3-one : A six-membered di-aza ring with one oxygen. The larger ring size may allow conformational flexibility but could reduce metabolic stability compared to triazolone.
Substituent Effects
- Trifluoromethyl (CF₃): Present in all compounds, this group enhances lipophilicity and resistance to oxidative degradation. In the target compound, its position on the pyridine ring may optimize steric and electronic interactions with biological targets .
- Chloro (Cl): The 3-Cl position on the pyridine (target) vs. 4-Cl on phenyl () alters electronic effects. Chloro groups in ortho/meta positions can influence binding affinity in enzyme active sites .
- In , methylamino directly substitutes the pyridazinone ring, which may affect solubility .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
Answer: The compound is synthesized via multi-step heterocyclic coupling. A typical route involves:
- Step 1: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinylmethylamine with a triazolone precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the N-methylamino linkage .
- Step 2: Cyclization under controlled heating (50–80°C) to form the triazolone core.
- Step 3: Purification via column chromatography or recrystallization to isolate the product. Key parameters include stoichiometric control of reactants and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR Spectroscopy: Assigns proton and carbon environments, with ¹⁹F NMR verifying trifluoromethyl group integrity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .
- Single-Crystal X-ray Diffraction: Resolves bond angles, stereochemistry, and intermolecular interactions, as demonstrated for structurally similar triazolones .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Answer:
- Solubility: Screen solvents (e.g., DMSO, acetonitrile) via gravimetric analysis or UV-Vis spectroscopy.
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. What experimental design principles optimize the synthetic yield of this compound in scaled reactions?
Answer:
- Design of Experiments (DoE): Vary solvent polarity, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and temperature to identify optimal conditions .
- In-situ Monitoring: Use FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .
- By-product Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess reagents or water .
Q. How can conflicting spectral data (e.g., NMR signal overlap) be resolved during structural elucidation?
Answer:
- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C couplings to resolve ambiguous assignments .
- Computational Validation: Density Functional Theory (DFT)-predicted NMR chemical shifts compare favorably with experimental data to confirm assignments .
- Alternative Crystallization: Optimize solvent systems (e.g., ethanol/water gradients) to obtain X-ray-quality crystals for definitive structural proof .
Q. What methodologies evaluate the environmental persistence and ecotoxicological risks of this compound?
Answer:
- Biodegradation Assays: Follow OECD 301 guidelines (e.g., Closed Bottle Test) to measure aerobic degradation in aqueous systems .
- Ecotoxicology: Use Daphnia magna 48-hour acute toxicity tests and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .
- Metabolite Tracking: Employ LC-MS/MS to identify degradation products in simulated environmental matrices (e.g., soil/water systems) .
Q. What mechanistic insights explain by-product formation during synthesis, and how can they be suppressed?
Answer:
- Mechanistic Pathways: By-products arise from incomplete coupling (e.g., unreacted pyridinylamine) or oxidation of the triazolone core.
- Mitigation Strategies:
Q. How can computational modeling predict the compound’s biological activity or environmental degradation pathways?
Answer:
- Molecular Docking: Simulate binding interactions with target enzymes (e.g., cytochrome P450) to estimate inhibitory potential .
- DFT Calculations: Predict hydrolysis susceptibility by analyzing LUMO localization on electrophilic sites (e.g., triazolone carbonyl) .
- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with bioaccumulation potential .
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